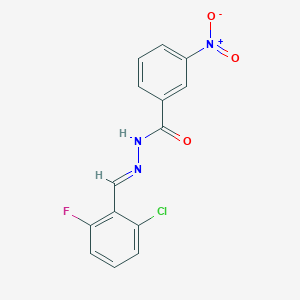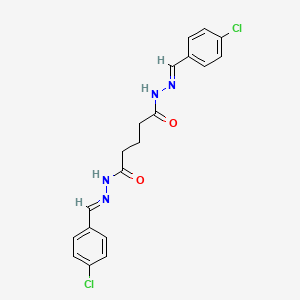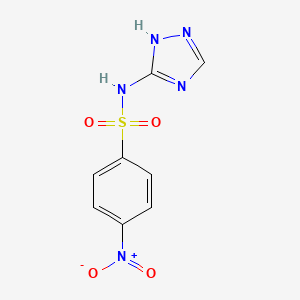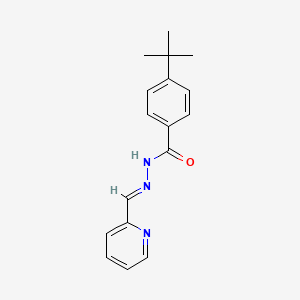![molecular formula C11H10N2O2S B3860872 N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide](/img/structure/B3860872.png)
N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide
Descripción general
Descripción
N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide, also known as MTMF, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MTMF belongs to the class of hydrazide derivatives, which have been extensively studied for their various biological activities.
Mecanismo De Acción
The mechanism of action of N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide is not fully understood. However, studies have shown that N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide exerts its biological activities through the modulation of various signaling pathways. In cancer cells, N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide also inhibits the NF-kB pathway, which is involved in the regulation of inflammatory cytokines. In microbial infections, N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide disrupts the cell wall synthesis and inhibits the activity of enzymes involved in the biosynthesis of nucleic acids, proteins, and lipids.
Biochemical and Physiological Effects:
N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide has been shown to have both biochemical and physiological effects. In cancer cells, N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide induces DNA damage and inhibits the expression of genes involved in cell proliferation and survival. N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide also modulates the expression of various proteins involved in the regulation of cell cycle progression and apoptosis. In inflammatory conditions, N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide inhibits the production of inflammatory cytokines and reduces the infiltration of immune cells. In microbial infections, N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide disrupts the cell wall synthesis and inhibits the activity of enzymes involved in the biosynthesis of nucleic acids, proteins, and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide has also been shown to have low toxicity in vitro and in vivo. However, the limitations of N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide include its poor solubility in aqueous solutions and its limited bioavailability.
Direcciones Futuras
N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide has shown promising results in various scientific research applications. Future research should focus on optimizing the synthesis method of N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide to improve its solubility and bioavailability. Further studies are needed to understand the mechanism of action of N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide and its potential therapeutic applications in other diseases. N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide can also be used as a lead compound for the development of new derivatives with improved biological activities. In conclusion, N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide has the potential to be a valuable tool in the field of medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. In cancer research, N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide has shown promising results in inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6. In microbial infections, N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide has been shown to possess antibacterial and antifungal activities.
Propiedades
IUPAC Name |
N-[(E)-(2-methylthiophen-3-yl)methylideneamino]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-8-9(4-6-16-8)7-12-13-11(14)10-3-2-5-15-10/h2-7H,1H3,(H,13,14)/b12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFVFLPSENNMCE-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)C=NNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CS1)/C=N/NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732664 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860800.png)
![(4-chlorophenyl){1-[(2E)-4-methyl-2-pentenoyl]-3-piperidinyl}methanone](/img/structure/B3860806.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3860810.png)
![1-[4-(4-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B3860816.png)
![11-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B3860821.png)

![2-[2-(4-bromobenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3860831.png)
![1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B3860840.png)


![(1-benzyl-1H-benzimidazol-2-yl)[4-(dimethylamino)phenyl]methanol](/img/structure/B3860869.png)
![N-[(4-iodophenyl)(phenyl)methyl]urea](/img/structure/B3860876.png)
![3-cyclobutyl-5-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3860888.png)